REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([CH3:10])=[N:7][C:6]=2[CH:11]=1.CO[CH:14]1[CH2:18][CH2:17][CH:16](OC)O1>C(O)(=O)C>[N:1]1([C:2]2[CH:3]=[CH:4][C:5]3[S:9][C:8]([CH3:10])=[N:7][C:6]=3[CH:11]=2)[CH:14]=[CH:18][CH:17]=[CH:16]1
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Name
|
|
Quantity
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30 g
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Type
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reactant
|
Smiles
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NC=1C=CC2=C(N=C(S2)C)C1
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Name
|
|
Quantity
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27 g
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
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Name
|
|
Quantity
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90 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the solution was heated
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Type
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TEMPERATURE
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Details
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at reflux for 1 hr
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Duration
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1 h
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Type
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CUSTOM
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Details
|
The mixture was evaporated to a dark slurry
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Type
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CUSTOM
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Details
|
purified by column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC=C1)C=1C=CC2=C(N=C(S2)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.3 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 37.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |